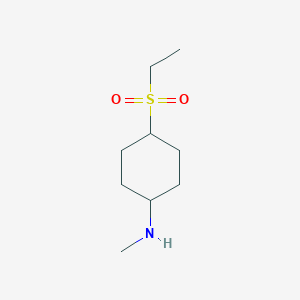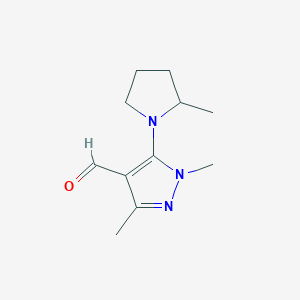
1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrolidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methylpyrrolidine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is scaled up from laboratory synthesis to industrial production by ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.
2-Methylpyrrolidine: Lacks the pyrazole ring, leading to distinct reactivity and applications.
1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts specific chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-methylpyrrolidin-1-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-8-5-4-6-14(8)11-10(7-15)9(2)12-13(11)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
BIPQFWHMNLYKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=C(C(=NN2C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Bromomethyl)pentan-3-yl]cyclopropane](/img/structure/B15254253.png)
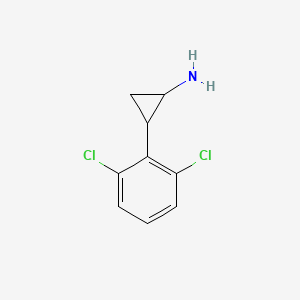

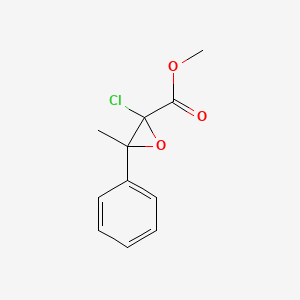
![1-[1-(Aminomethyl)cyclobutyl]-2-methoxyethan-1-one](/img/structure/B15254273.png)
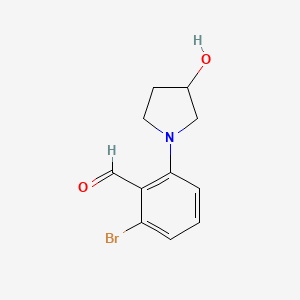
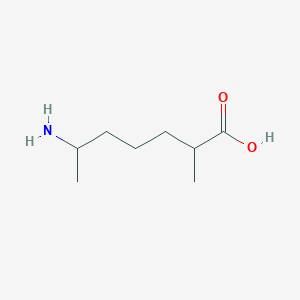


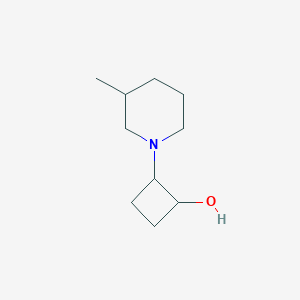

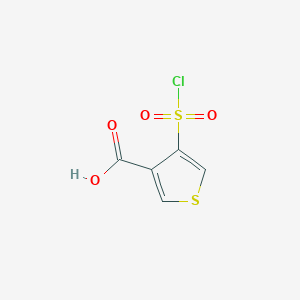
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B15254346.png)
